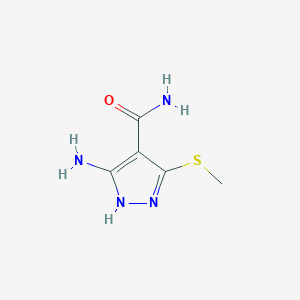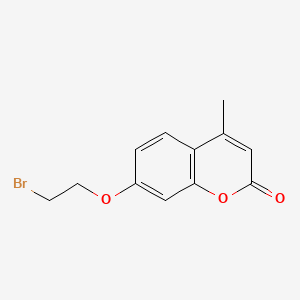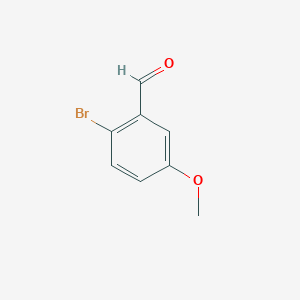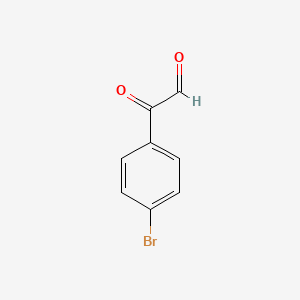
2-(4-Bromophenyl)-2-oxoacetaldehyde
概要
説明
2-(4-Bromophenyl)-2-oxoacetaldehyde (4-BPA) is an important synthetic intermediate for the synthesis of a variety of compounds with diverse applications. It is an aldehyde of general formula C7H5BrO2, which is used in the synthesis of a variety of compounds with diverse applications. 4-BPA is a colorless liquid with a pungent odor, and is soluble in water and alcohols. It is used in the synthesis of drugs, fragrances, dyes, and other compounds.
科学的研究の応用
1. Synthesis of Aza-Quaternary Carbon Derivatives
2-(4-Bromophenyl)-2-oxoacetaldehyde has been used in the synthesis of aza-quaternary carbon derivatives. Liqi Li and colleagues (2011) demonstrated that 2-aryl-3H-indol-3-ones reacted with aldehydes or ketones in the presence of L-proline as a catalyst to give the corresponding aza-quaternary carbon addition product. This method is notable for its moderate to excellent regioselectivity and enantioselectivity and has been applied to the synthesis of alkaloids like hinckdentine A (Liqi Li et al., 2011).
2. Synthesis of Hydrogenated 2-Benzazepin-1-ones
M. Quick and B. Wünsch (2015) explored routes for the synthesis of (2-bromophenyl)propionaldehyde derivatives. They employed methods like the Wittig reaction and Heck reaction, which provided building blocks for the synthesis of enantiomerically pure benzamides. These compounds have potential use in creating homochiral 2-benzazepines (M. Quick & B. Wünsch, 2015).
3. Sorption Properties for Metal Ions
In a study by Onder Alici and Ilker Akın (2013), this compound derivatives demonstrated effective sorption properties towards Zn(II) ions. This characteristic makes them useful in environmental applications, particularly in removing heavy metals from aqueous solutions (Onder Alici & Ilker Akın, 2013).
4. Synthesis of Complex Biomedical Compounds
A 2020 study by Y. E. Ryzhkova and colleagues showed the use of this compound derivatives in the synthesis of new biomedical compounds. These compounds, through multicomponent transformations, have potential applications in treating inflammatory diseases (Y. E. Ryzhkova et al., 2020).
5. Synthesis of Novel Heterocyclic Compounds with Antibacterial Activities
M. El-Hashash and colleagues (2015) utilized 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a related compound, for preparing a series of heterocyclic compounds with potential antibacterial activities. These findings are significant for developing new antimicrobial agents (M. El-Hashash et al., 2015).
Safety and Hazards
将来の方向性
While specific future directions for “2-(4-Bromophenyl)-2-oxoacetaldehyde” were not found, similar compounds have been synthesized and studied for their potential antimicrobial and antiproliferative properties . This suggests that “this compound” could also be a subject of future research in these areas.
生化学分析
Biochemical Properties
2-(4-Bromophenyl)-2-oxoacetaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system. The interaction between this compound and acetylcholinesterase can lead to the inhibition of the enzyme’s activity, thereby affecting neurotransmission processes . Additionally, this compound may interact with other proteins and biomolecules, potentially influencing various metabolic pathways and cellular functions.
Cellular Effects
The effects of this compound on cellular processes are diverse and multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . This oxidative stress can affect various cellular components, including lipids, proteins, and DNA, ultimately impacting cell viability and function. Furthermore, this compound may modulate the expression of genes involved in stress response and metabolic regulation, thereby influencing cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. For example, the interaction between this compound and acetylcholinesterase involves the formation of a covalent bond, leading to the inhibition of the enzyme’s activity . Additionally, this compound may act as an electrophilic agent, reacting with nucleophilic sites on proteins and other biomolecules, thereby altering their structure and function. These molecular interactions can result in changes in enzyme activity, protein function, and gene expression, ultimately influencing cellular processes.
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, this compound may undergo hydrolysis or oxidation, leading to the formation of degradation products that can have distinct biochemical properties . Additionally, prolonged exposure to this compound can result in cumulative cellular damage, affecting cell viability and function over time. These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs and interpretations.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that low doses of this compound may have minimal effects on cellular function, while higher doses can induce significant biochemical and cellular changes . For instance, high doses of this compound can lead to increased oxidative stress, enzyme inhibition, and cellular damage, potentially resulting in toxic or adverse effects. These dosage-dependent effects underscore the importance of determining the appropriate dosage range for experimental and therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . Additionally, this compound may influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, this compound can interact with intracellular proteins and organelles, influencing its localization and accumulation. Additionally, the distribution of this compound within tissues can be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be targeted to specific cellular compartments or organelles through post-translational modifications or interactions with targeting signals . For instance, this compound may localize to the mitochondria, where it can induce oxidative stress and affect mitochondrial function. Additionally, the localization of this compound to the nucleus can influence gene expression and cellular responses to stress. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and cellular effects.
特性
IUPAC Name |
2-(4-bromophenyl)-2-oxoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOHGIMAROGMMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00283593 | |
| Record name | 2-(4-bromophenyl)-2-oxoacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00283593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5195-29-9 | |
| Record name | 4-Bromophenylglyoxal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5195-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 32251 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005195299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5195-29-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-bromophenyl)-2-oxoacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00283593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromophenyl)-2-oxoacetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



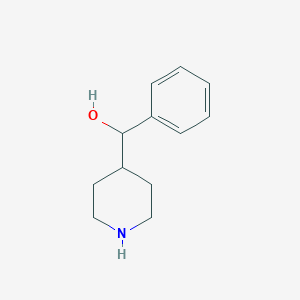
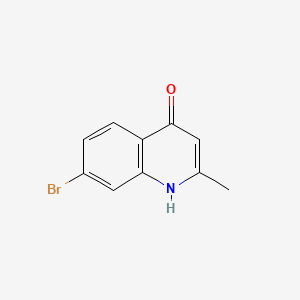

![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1267455.png)
